3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
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Overview
Description
3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyridinyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce pyridazine derivatives with altered functional groups .
Scientific Research Applications
3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound shares the tert-butyl and pyridine groups but differs in its overall structure and applications.
Pyridazine-bridged cationic diiridium complexes: These complexes feature a pyridazine bridge and are used in bioimaging and photodynamic therapy.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound for scientific research .
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-23(2,3)20-6-7-21(26-25-20)28-11-16-13-29(14-17(16)12-28)22(30)18-9-19(31-27-18)15-5-4-8-24-10-15/h4-10,16-17H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVNPVUHWXLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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